molecular formula C14H19NO2S B11169791 1-(2,6-Dimethylmorpholin-4-yl)-2-(phenylsulfanyl)ethanone

1-(2,6-Dimethylmorpholin-4-yl)-2-(phenylsulfanyl)ethanone

Cat. No.: B11169791
M. Wt: 265.37 g/mol
InChI Key: ODCICFYWBXVLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE is an organic compound that features a morpholine ring substituted with methyl groups at the 2 and 6 positions, and a phenylsulfanyl group attached to an ethanone moiety

Preparation Methods

The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Substitution with Methyl Groups: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as sodium hydride.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the ethanone moiety.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE can be compared with similar compounds such as:

    1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-OL: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity.

    1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)PROPANE-1-ONE: The presence of an additional carbon in the alkyl chain can influence the compound’s physical properties and interactions with molecular targets.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-phenylsulfanylethanone

InChI

InChI=1S/C14H19NO2S/c1-11-8-15(9-12(2)17-11)14(16)10-18-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

ODCICFYWBXVLHA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.